molecular formula C8H8N2 B040728 5,6-Dimethylnicotinonitrile CAS No. 113124-09-7

5,6-Dimethylnicotinonitrile

Cat. No. B040728
CAS RN: 113124-09-7
M. Wt: 132.16 g/mol
InChI Key: WKGURDJVSXADDE-UHFFFAOYSA-N
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Description

5,6-Dimethylnicotinonitrile is a chemical compound with potential applications in various fields of chemistry and materials science. This compound serves as a building block in organic synthesis, offering pathways to explore novel chemical reactions and properties due to its unique molecular structure.

Synthesis Analysis

The synthesis of cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-ylmethyl)benzyloxy)-4,6-dimethyl-nicotinonitrile involves intricate reaction mechanisms stabilized by intramolecular CH-O and CH-π interactions. This process results in a sterically hindered compound with a specific gauche conformation, indicating the compound's synthesis complexity and the importance of intermolecular interactions in determining its structure (Tewari & Dubey, 2009).

Molecular Structure Analysis

The molecular structure is characterized by strong intramolecular interactions, which play a crucial role in stabilizing the molecule's conformation. The X-ray crystal structure demonstrates a cavity formed via intramolecular CH-π interaction, highlighting the molecular architecture and its stabilization mechanisms (Tewari & Dubey, 2009).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including cycloadditions and interactions with thioureas, leading to the synthesis of new heterocycles. These reactions demonstrate the compound's reactivity and its potential as a precursor for more complex molecular systems (Coppola & Shapiro, 1981).

Physical Properties Analysis

The compound's physical properties, such as solvatochromic behavior, indicate its potential application in materials science, particularly in the development of nonlinear optical materials. The analysis of its crystal structure and solvatochromic behavior provides insights into its physical characteristics and how they might be exploited in various applications (Bogdanov et al., 2019).

Chemical Properties Analysis

Investigations into the compound's chemical properties reveal its potential in synthesizing novel materials and pharmaceuticals. Its reactivity with alkyl halides, for example, showcases the ability to form complex molecules with significant pharmaceutical applications, demonstrating the versatility and utility of this compound in chemical synthesis (Liu et al., 2016).

Scientific Research Applications

  • Cancer Treatment and Pharmacology :

    • Nitric oxide's role in the cytotoxic effects of 5,6-dimethylxanthenone-4-acetic acid (a derivative of 5,6-Dimethylnicotinonitrile) in EMT6 spheroids suggests therapeutic applications in cancer treatment (Thomsen, Baguley, & Wilson, 2004).
    • Inflammatory signaling is crucial in the antitumor activity of 5,6-dimethylxanthenone-4-acetic acid, indicating potential use in cancer therapy (Zhao, Ching, Kestell, & Baguley, 2002).
    • 5,6-MeXAA induces nitric oxide synthase in tumors, highlighting its potential in tumor growth inhibition (Moilanen et al., 1998).
    • Anti-5,6-diMeC-1,2-diol and its epoxide show significant tumor-initiating activity, indicating a potential role in cancer research (Amin, Desai, & Hecht, 1993).
  • Chemical and Biological Studies :

    • Dimethyl sulfoxide (related to this compound) demonstrates antioxidant properties, though its role as a solvent in neuroprotective antioxidant studies may be questioned due to potential pro-oxidant effects (Sanmartín-Suárez et al., 2011).
    • The metabolism of 5,6-diMeC in mouse skin suggests its low activity may be due to weaker DNA binding compared to 5-MeC (Misra, Amin, & Hecht, 1992).
    • A novel sulfur-nitrogen radical anion related to this compound shows unique dimerization properties (Makarov et al., 2014).
    • The reaction of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine leads to an intermediate, 2-methyl-4-amino-5-dimethoxymethyl-5,6-dihydropyrimidine, showcasing complex chemical behavior (Nishino, Kiyokawa, Miichi, & Tokuyama, 1972).
  • Corrosion Inhibition and Materials Science :

Safety and Hazards

The safety information available indicates that 5,6-Dimethylnicotinonitrile is harmful if swallowed (H302). Precautionary measures include wearing protective gloves, clothing, and eye protection. If it gets in the eyes, rinse cautiously with water .

Future Directions

While specific future directions for 5,6-Dimethylnicotinonitrile are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

properties

IUPAC Name

5,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-8(4-9)5-10-7(6)2/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGURDJVSXADDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616244
Record name 5,6-Dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113124-09-7
Record name 5,6-Dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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